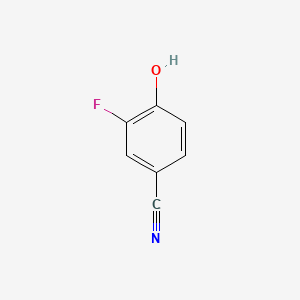

3-Fluoro-4-hydroxybenzonitrile

Beschreibung

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles are a class of organic compounds that have become increasingly important in medicinal chemistry and materials science. The inclusion of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For instance, the high electronegativity of fluorine can influence the electron distribution within a molecule, affecting its reactivity and binding affinity to biological targets.

Research into fluorinated benzonitriles has revealed that the position of the fluorine substituent has a profound effect on the molecule's stability and reactivity. acs.org Specifically, ortho-fluorine substituents have been shown to provide substantial thermodynamic stabilization. This understanding has been crucial in the rational design of new fluorinated aromatic compounds with desired characteristics. The study of radical anions of aromatic carbonitriles has further expanded the potential of fluorinated benzonitriles, opening up new avenues for the synthesis of complex molecules like fluorinated cyanobisarenes. acs.org

Significance as a Research Scaffold and Intermediate

The distinct chemical features of 3-Fluoro-4-hydroxybenzonitrile make it an essential building block in the synthesis of more complex molecules. chemimpex.com Its stability and compatibility with various reaction conditions allow for the precise modification of molecular properties, which is critical for optimizing the performance of the final products. chemimpex.com

Pharmaceutical Development

In the realm of pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. chemimpex.com The presence of the fluorine atom can enhance a drug's metabolic stability and membrane permeability, leading to improved efficacy. chemimpex.com Researchers utilize this compound to develop drugs targeting a range of conditions, including neurological disorders. chemimpex.com The unique combination of functional groups allows for diverse chemical modifications, enabling the synthesis of biologically active molecules with optimized pharmacological profiles. For example, derivatives of fluorinated benzonitriles have been investigated for their potential anticancer properties, with some studies showing they can induce apoptosis in cancer cells.

Agrochemical Research

The agrochemical industry also benefits from the unique properties of this compound. It is used in the formulation of more effective and environmentally conscious herbicides and pesticides. chemimpex.com The introduction of fluorine into the structure of agrochemicals can lead to increased potency. Research has demonstrated that compounds derived from fluorinated benzonitriles can exhibit enhanced herbicidal activity against various weed species while showing lower toxicity to non-target organisms.

Materials Science Applications

In materials science, this compound is employed in the creation of advanced materials. chemimpex.com It is a building block for polymers and coatings that exhibit enhanced durability and chemical resistance. chemimpex.com Furthermore, derivatives of fluorinated benzonitriles have been investigated for their potential in advanced optoelectronics. Studies on certain donor-acceptor-donor' fluorinated benzonitrile compounds have revealed their potential for use in Organic Light-Emitting Diodes (OLEDs) due to their thermally activated delayed fluorescence and mechanofluorochromic properties. rsc.org Additionally, novel compounds containing a 3-fluoro-4-cyanophenoxy group have been synthesized and shown to exhibit liquid crystalline properties, making them suitable for applications in displays and other electro-optic devices. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSSSDFTLVUJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382367 | |

| Record name | 3-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-04-9 | |

| Record name | 4-Cyano-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Fluoro 4 Hydroxybenzonitrile

Established Synthetic Pathways

Traditional routes to 3-Fluoro-4-hydroxybenzonitrile often rely on well-understood, multi-step processes involving functional group interconversions on a benzene (B151609) ring.

Cyano-De-bromination of 4-Bromo-2-fluorophenol (B1271925)

A primary and direct method for synthesizing this compound is through the cyanation of 4-Bromo-2-fluorophenol. This reaction, a variation of the Rosenmund-von Braun reaction, involves the substitution of a bromine atom with a nitrile group. A common procedure utilizes copper(I) cyanide (CuCN) as the source of the cyanide anion.

In a typical synthesis, 4-Bromo-2-fluorophenol is heated with copper(I) cyanide in a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP). The reaction requires elevated temperatures, often around 150°C, and is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The process yields the desired product after several hours, followed by extraction and purification steps. A reported synthesis using this pathway achieved a yield of 72.1%.

| Role | Compound/Condition | Details |

| Starting Material | 4-Bromo-2-fluorophenol | - |

| Reagent | Copper(I) cyanide (CuCN) | Provides the nitrile group |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent |

| Temperature | 150°C | - |

| Time | 5 hours | - |

| Yield | 72.1% |

Bromination of Fluorophenol and Subsequent Reactions

This pathway involves a two-step sequence beginning with the electrophilic aromatic substitution of a suitable fluorophenol precursor. The synthesis of the key intermediate, 4-Bromo-2-fluorophenol, starts with 2-fluorophenol (B130384).

The bromination of 2-fluorophenol can be performed using bromine in a solvent. The hydroxyl and fluoro groups on the aromatic ring direct the incoming electrophile (bromine). The strongly activating hydroxyl group directs ortho- and para- to itself, while the weakly deactivating fluoro group also directs ortho- and para-. The para-position relative to the hydroxyl group is sterically favored, leading to the formation of 4-bromo-2-fluorophenol as the major product. Analogous reactions, such as the bromination of 2-chlorophenol, have been shown to produce the 4-bromo isomer in high yield with minimal formation of other isomers. google.com

Once the 4-bromo-2-fluorophenol intermediate is synthesized and purified, it undergoes the cyano-de-bromination reaction as described in the previous section (2.1.1) to yield this compound.

Multi-step Organic Reactions (General)

Nitration: The synthesis of 3-fluoro-4-nitrophenol (B151681) can be achieved through the nitration of m-fluorophenol. google.com

Reduction: The nitro group of 3-fluoro-4-nitrophenol is then reduced to an amino group to form 4-amino-3-fluorophenol. This is typically accomplished using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization: The resulting aminophenol is then treated with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

Cyanation (Sandmeyer Reaction): The final step involves the introduction of the nitrile group by reacting the diazonium salt with a copper(I) cyanide solution. This classic Sandmeyer reaction replaces the diazonium group with a cyano group, yielding the final product, this compound.

Syntheses of related fluorinated aromatic compounds often involve similar multi-step processes including nitration, diazotization, and reduction reactions starting from precursors like ortho-toluidine. fluoromart.com

Alternative and Emerging Synthetic Strategies

Research into the synthesis of benzonitrile (B105546) derivatives continues to produce alternative and more efficient methods, including those that leverage different starting materials or employ principles of green chemistry.

Approaches from Related Benzonitrile Derivatives

An alternative strategy involves modifying an existing benzonitrile that already contains some of the required functional groups. One such approach is nucleophilic aromatic substitution on a difluorinated precursor.

For instance, 3,4-difluorobenzonitrile (B1296988) can serve as a starting material. The fluorine atom at the C4 position is more activated towards nucleophilic substitution due to the electron-withdrawing effects of the nitrile group (para) and the other fluorine atom (meta). This allows for a selective reaction with a hydroxide (B78521) source or a protected hydroxyl equivalent to replace the C4 fluorine with a hydroxyl group, yielding this compound. A similar reaction has been demonstrated where 3,4-difluorobenzonitrile reacts with hydroquinone (B1673460) to form an ether linkage at the C4 position. nih.gov

Another documented method involves the synthesis of 2-fluoro-4-hydroxybenzonitrile (B1301987) from 4-bromo-2-fluorobenzonitrile. chemicalbook.com This reaction proceeds via a copper-catalyzed hydroxylation under an oxygen atmosphere, using formic acid. chemicalbook.com This demonstrates the feasibility of introducing a hydroxyl group onto a pre-existing bromo-fluorobenzonitrile scaffold.

Green Chemistry Approaches in Benzonitrile Synthesis

While not always specific to this compound, green chemistry principles are increasingly being applied to the synthesis of the broader benzonitrile class of compounds. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One prominent green approach is the synthesis of benzonitriles from benzaldehydes and hydroxylamine (B1172632) hydrochloride. rsc.org Traditional methods often suffer from long reaction times and the use of metal salt catalysts. rsc.orgresearchgate.net A novel route utilizes an ionic liquid which acts as a recyclable co-solvent and catalyst, eliminating the need for metal catalysts and simplifying the separation process. rsc.orgsemanticscholar.org In one system, using a specific hydroxylamine-ionic salt, a 100% yield of benzonitrile from benzaldehyde (B42025) was achieved at 120°C in 2 hours. rsc.org This methodology is applicable to a variety of aromatic aldehydes and represents a more sustainable pathway. researchgate.netrsc.org

Another significant industrial green method is the ammoxidation of toluene (B28343) and its derivatives. medcraveonline.com This process involves a gas-phase reaction of a methyl-substituted benzene with ammonia (B1221849) and oxygen over a transition metal oxide catalyst to directly form the nitrile group. This method avoids the multiple steps of classical syntheses and reduces waste. medcraveonline.com The development of nanocatalysts, such as transition metal oxide clusters within zeolite pores, has further improved the selectivity and efficiency of these reactions, allowing them to proceed effectively even at higher reactant concentrations. medcraveonline.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound is frequently accomplished via a bromine-cyan exchange reaction, a method that has been optimized to achieve high yields. A notable example involves the reaction of 4-Bromo-2-fluorophenol with copper(I) cyanide (CuCN).

In a well-documented procedure, these reactants are combined in the solvent N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The mixture is heated to a specific temperature, typically around 150°C, for several hours to ensure the reaction proceeds to completion. The choice of NMP as a solvent is critical, as its high boiling point and ability to dissolve the reactants are conducive to the reaction conditions. The use of a copper catalyst is essential for facilitating the substitution of the bromine atom with a cyanide group. Following the reaction, a multi-step workup involving extraction with ether and washing with various aqueous solutions is performed to isolate the product. This optimized process results in a substantial yield of this compound, often exceeding 70%.

Key parameters influencing the optimization of this synthesis include temperature, reaction time, and the choice of solvent and catalyst. Research into related syntheses suggests that the temperature for such bromine-cyan exchanges can range from 150°C to 200°C, with reaction times of 3 to 10 hours being typical.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-fluorophenol | Copper(I) Cyanide (CuCN) | N-methyl-2-pyrrolidone (NMP) | 150°C | 5 hours | 72.1% |

Derivatization Strategies for this compound

The presence of three distinct functional groups—a nitrile, a hydroxyl group, and a fluorine atom—makes this compound a versatile intermediate for further chemical modification. These sites allow for a range of derivatization strategies to produce more complex molecules for various applications, particularly in the fields of pharmaceuticals and material science.

The hydroxyl group of this compound is a prime site for derivatization through esterification. This reaction is particularly significant in the synthesis of liquid crystals, where the rigid core of the benzonitrile derivative is combined with other molecular fragments to induce mesomorphic properties.

The esterification is typically achieved by reacting the phenolic hydroxyl group with a carboxylic acid or, more commonly, an acyl chloride. For instance, treatment with an appropriate acyl chloride in an anhydrous solvent like toluene can yield the corresponding ester. This transformation is fundamental to creating a series of novel compounds where the 3-fluoro-4-cyanophenoxy group is a key structural motif. These ester derivatives have been investigated for their liquid crystalline properties, demonstrating both enantiotropic and monotropic nematic phases. In a general procedure, the reaction can also be facilitated by coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) when reacting with a carboxylic acid.

While challenging, the carbon-fluorine bond in fluoroaromatic compounds can be a site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group in this compound can activate the ortho C-F bond towards oxidative addition to a palladium(0) complex, a key step in catalytic cycles like the Suzuki-Miyaura coupling.

Research on highly fluorinated nitrobenzene (B124822) derivatives has shown that C-F bond arylation can occur ortho to the strong electron-withdrawing nitro group using palladium catalysts. This principle suggests that Suzuki coupling of this compound (or a protected version) with various boronic acids is a plausible strategy for synthesizing more complex biaryl structures. Although specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the underlying chemical principles support its potential as a substrate in such transformations.

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the strong electron-withdrawing nitrile group (-CN) positioned para to the fluorine atom. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy for the substitution.

In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. Contrary to substitution reactions at aliphatic carbons, fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, phenoxides, and amines. For example, a patent describes the reaction of this compound with a chloromethyl-pyrazole derivative in the presence of cesium carbonate, where the phenoxide, formed in situ, acts as a nucleophile to displace the chlorine on the pyrazole. google.com While this reaction involves the hydroxyl group, it underscores the compound's utility in nucleophilic substitution contexts.

Iii. Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the molecular structure of 3-Fluoro-4-hydroxybenzonitrile. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.

The key functional groups—hydroxyl (-OH), nitrile (-C≡N), carbon-fluorine (-C-F), and the substituted benzene (B151609) ring—each exhibit characteristic absorption bands. The O-H stretching vibration typically appears as a broad band in the 3200-3600 cm⁻¹ region, with its breadth resulting from hydrogen bonding. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

One of the most distinct peaks in the spectrum is that of the nitrile group (C≡N), which gives rise to a sharp and intense absorption band in the range of 2220-2240 cm⁻¹. researchgate.net This region is often clear of other absorptions, making the nitrile group easily identifiable.

The aromatic ring itself produces several characteristic bands. The C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Additionally, the C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ range, while the C-O stretching of the phenolic group is also found in this fingerprint region. In-plane and out-of-plane C-H bending vibrations provide further structural information at lower wavenumbers.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3600-3200 | ν(O-H) | Hydroxyl group stretching |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 2240-2220 | ν(C≡N) | Nitrile group stretching |

| 1610-1580 | ν(C=C) | Aromatic ring stretching |

| 1520-1470 | ν(C=C) | Aromatic ring stretching |

| 1300-1200 | ν(C-F) | Carbon-Fluorine stretching |

| 1280-1200 | ν(C-O) | Phenolic Carbon-Oxygen stretching |

| 900-675 | δ(C-H) oop | Aromatic C-H out-of-plane bending |

Complementing FTIR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that induce a change in molecular polarizability are Raman-active. For this compound, symmetric vibrations and those involving non-polar bonds tend to produce strong Raman signals.

The C≡N stretching vibration, typically found around 2230 cm⁻¹, is expected to be very strong and sharp in the FT-Raman spectrum due to the significant change in polarizability during the stretch. researchgate.net Similarly, the aromatic ring's C=C stretching vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, are characteristically intense in Raman spectra. koreascience.kr

In contrast to FTIR, the O-H stretching mode is generally weak in Raman spectra. The C-F stretching mode is also observable. The combination of both FTIR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule, as their selection rules are different.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment | Expected Intensity |

|---|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching | Medium |

| 2240-2220 | ν(C≡N) | Nitrile group stretching | Strong |

| 1610-1580 | ν(C=C) | Aromatic ring stretching | Strong |

| ~1000 | ν(C-C) | Aromatic ring breathing | Strong |

| 1300-1200 | ν(C-F) | Carbon-Fluorine stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show signals for the three aromatic protons and the single hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and nitrile substituents.

The aromatic region (typically δ 6.5-8.0 ppm) will display signals for the three protons on the benzene ring. Due to spin-spin coupling with each other and with the neighboring fluorine atom, these signals appear as complex multiplets. The proton ortho to the nitrile group is expected to be the most downfield, while the proton ortho to the hydroxyl group will be the most upfield.

The hydroxyl proton gives rise to a signal that can vary in chemical shift depending on concentration, solvent, and temperature, but it typically appears as a broad singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.4 | Multiplet | - | Aromatic H (ortho to -CN) |

| ~7.1 | Doublet of Doublets | - | Aromatic H (ortho to -F) |

| Variable | Broad Singlet | - | Hydroxyl H (-OH) |

Note: Predicted values based on typical chemical shift ranges for substituted benzenes. compoundchem.com

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule (six in the aromatic ring and one in the nitrile group). The chemical shifts are highly dependent on the attached substituents.

The carbon atom of the nitrile group (C≡N) typically resonates in the δ 115-120 ppm range. The aromatic carbons exhibit a wide range of chemical shifts. The carbon atom bonded to the fluorine (C-F) will show a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbon bonded to the hydroxyl group (C-OH) is also significantly deshielded and appears downfield, typically around δ 150-160 ppm. The remaining aromatic carbons will have shifts determined by the cumulative electronic effects of the three substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150-160 | C-OH |

| 150-160 (doublet) | C-F |

| 130-140 | Ar-CH |

| 120-130 | Ar-CH |

| 115-125 | Ar-CH |

| 115-120 | C≡N |

| 100-110 | C-CN |

Note: Chemical shifts are predicted based on established substituent effects in substituted benzenes. oregonstate.eduwisc.edu

Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.org For this compound, the spectrum will show a single signal for the fluorine atom.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorophenols, these shifts are well-documented. nih.govnih.gov The multiplicity of the signal is determined by spin-spin coupling to nearby protons. The fluorine atom will couple with the two ortho protons (H-2 and H-4) and the one meta proton (H-6), resulting in a complex multiplet, likely a doublet of doublets of doublets, assuming all coupling constants are resolved. This coupling provides valuable information for confirming the substitution pattern on the aromatic ring. wikipedia.org

Mass Spectrometry Techniques

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for the structural elucidation of various molecules by examining the fragmentation behavior of their gas-phase ions. rsc.orgnih.gov The process involves creating ions from the analyte in solution using electrospray ionization (ESI), followed by their separation in a mass analyzer. Specific ions are then selected and subjected to collision-induced dissociation (CID), causing them to break into smaller, characteristic fragment ions. nih.govunito.it The resulting mass spectrum of these fragments provides a pattern that can be interpreted to deduce the original molecule's structure. nih.gov

This technique is highly applicable for the characterization of molecules derived from this compound. The functional groups present—hydroxyl, nitrile, and the fluorinated aromatic ring—would each influence the fragmentation pathways. For instance, studies on other nitrile-containing compounds, such as nitrile amino acids, have shown distinctive fragmentation processes, including competing losses of small molecules like HCN. nih.govunito.it The analysis of fragmentation patterns allows researchers to identify modification sites on a core structure, which is invaluable for characterizing novel derivatives. Although ESI-MS/MS is a well-established method for such structural analysis, specific fragmentation studies on derivatives of this compound are not detailed in the available research. rsc.orgnih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is a definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. Its applicability has been demonstrated in the analysis of derivatives of this compound, providing crucial insights into molecular geometry and intermolecular interactions.

A notable example is the study of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, a derivative synthesized from 3,4-difluorobenzonitrile (B1296988) and hydroquinone (B1673460). nih.gov Single crystals of this compound were obtained and analyzed, revealing its detailed molecular structure. The analysis showed that the molecule is bent, with a C-O-C angle of 118.0(2)° connecting the two aromatic rings. nih.gov The dihedral angle between the planes of the two rings was found to be 70.9(2)°. nih.gov Furthermore, the crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, which link the molecules together to form zigzag chains. nih.gov This detailed structural information is critical for understanding the solid-state properties of such derivatives.

Table 1: Crystal Data and Structure Refinement for 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₈FNO₂ |

| Formula Weight | 229.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1932 (4) |

| b (Å) | 8.8109 (5) |

| c (Å) | 20.5269 (12) |

| Volume (ų) | 1120.11 (12) |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from reference nih.gov

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely employed to characterize the thermal properties of materials, such as determining transition temperatures (e.g., melting, crystallization) and the enthalpy (ΔH) associated with these processes. tudelft.nl

A DSC instrument heats the sample with a linear temperature ramp and records the power difference needed to maintain the sample and reference at the same temperature. The resulting plot of heat flow versus temperature can reveal endothermic events, such as melting, and exothermic events, like decomposition. While this technique is essential for characterizing the thermal stability and phase behavior of chemical compounds, specific DSC analysis data for this compound or its derivatives, including melting points and decomposition temperatures, are not available in the reviewed literature.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's geometry and electronic properties. orientjchem.org

In a comprehensive computational analysis of the closely related molecule, 3-fluoro-4-methylbenzonitrile, DFT calculations were employed to determine its optimized molecular geometry, including bond lengths and angles. orientjchem.org Such studies provide the foundational data for further analysis, including vibrational spectra and electronic properties. The calculated parameters from these studies can be used to understand other molecular properties of the compound under investigation. orientjchem.org

Table 1: Representative Optimized Geometrical Parameters Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.39 |

| C-H | ~1.08 |

| C-F | ~1.35 |

| C-O | ~1.36 |

| O-H | ~0.96 |

| C-C≡N | ~1.45 |

| C≡N | ~1.15 |

| ∠CCC (ring) | ~120 |

| ∠CCO | ~120 |

| ∠CCF | ~120 |

Note: The values in this table are generalized representations based on typical DFT calculations for substituted benzonitriles and are for illustrative purposes. Actual calculated values would be specific to the precise computational method and basis set used.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method, often used with basis sets like 6-31G(d,p), is still valuable for providing qualitative insights and can be a computationally less expensive starting point for more advanced calculations. researchgate.net

In studies of similar substituted benzonitriles, such as 3-chloro-4-fluorobenzonitrile, both HF and DFT methods have been used to calculate the optimized geometry and vibrational frequencies. researchgate.net Comparing the results from both methods allows researchers to assess the impact of electron correlation on the predicted molecular properties. Typically, harmonic vibrational frequencies calculated by HF and DFT are known to be slightly larger than experimental values, and scaling factors are often applied to improve agreement with experimental data. researchgate.net

Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. Each vibrational mode, or "normal mode," is a collective motion of atoms that occurs at a specific frequency. NCA is often performed in conjunction with DFT or ab initio calculations, which provide the necessary force constants and optimized geometry. orientjchem.org

A key output of NCA is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of the vibrational bands observed in experimental infrared (IR) and Raman spectra. For a molecule like 3-Fluoro-4-hydroxybenzonitrile, NCA would be used to assign characteristic vibrational modes, such as:

O-H stretching

Aromatic C-H stretching

C≡N nitrile stretching

C-F stretching

Aromatic ring C-C stretching

In-plane and out-of-plane bending modes

For instance, in the related 3-fluoro-4-methylbenzonitrile, the C≡N stretching vibration is identified in the experimental FTIR and FT-Raman spectra and corresponds well with the calculated values from DFT. orientjchem.org Similarly, the C-F stretching vibration is typically observed in the 1360-1000 cm⁻¹ range. orientjchem.org

Molecular Modeling and Dynamics

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for exploring the three-dimensional structure and dynamic properties that govern a molecule's function and reactivity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl (-OH) group relative to the benzene (B151609) ring. Due to the planarity of the benzene ring, the main conformational freedom comes from the rotation of the O-H bond. The energy of the molecule will vary as this bond rotates, and computational methods can be used to identify the most stable (lowest energy) conformation. It is generally expected that the hydroxyl hydrogen will lie in the plane of the benzene ring to maximize conjugation and minimize steric hindrance. In the crystal structure of a related derivative, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, the substituents are found to be coplanar with the aromatic rings they are attached to. nih.gov

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. orientjchem.orgnih.gov This analysis helps in predicting the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Relates to electron-donating ability |

| LUMO Energy | ELUMO | Relates to electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

Note: This table describes the significance of parameters obtained from a HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface.

Natural Bond Orbital (NBO) Analysis

The most significant interactions in such a molecule would involve the delocalization of lone pair electrons from the oxygen and fluorine atoms into the antibonding orbitals of the benzene ring. These interactions, denoted as n → π*, contribute to the stability of the molecule. The nitrile group also participates in these delocalization effects. The stabilization energies associated with these interactions provide a quantitative measure of the electronic delocalization and its impact on molecular stability.

Table 1: Predicted NBO Analysis Highlights for this compound (based on analogous compounds)

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Significance |

|---|---|---|---|

| Hyperconjugation | LP (O) | π* (C=C) | High |

| Hyperconjugation | LP (F) | π* (C=C) | Moderate |

LP denotes a lone pair orbital.

Thermodynamic Property Calculations

The thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, are crucial for understanding its stability and behavior under different conditions. These properties can be calculated using computational methods like DFT. For the analogous compound 3-fluoro-4-methylbenzonitrile, these properties have been calculated. orientjchem.org It is expected that this compound would exhibit similar thermodynamic behavior.

Table 2: Predicted Thermodynamic Properties of this compound (at 298.15 K and 1 atm)

| Property | Predicted Value |

|---|---|

| Heat Capacity (Cv) | ~30-40 Cal/Mol-Kelvin |

| Entropy (S) | ~80-90 Cal/Mol-Kelvin |

These values are estimations based on data for structurally similar compounds.

Prediction of Chemical Behavior and Reactivity

The electronic properties elucidated through computational studies directly inform the prediction of a molecule's chemical behavior and reactivity.

Substituent Effects on Reactivity

The reactivity of the benzene ring in this compound is influenced by the electronic effects of its three substituents: the fluoro, hydroxyl, and nitrile groups. These effects can be categorized as inductive effects (through sigma bonds) and resonance effects (through pi systems).

Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This makes it a strong deactivating group and a meta-director for electrophilic aromatic substitution.

V. Research Applications and Functionalization

Applications in Pharmaceutical Sciences

The strategic placement of the fluorine atom and the hydroxyl group on the benzonitrile (B105546) ring enhances the compound's reactivity and solubility, making it an important building block in the synthesis of complex molecules. chemimpex.com Researchers in drug discovery and development utilize this compound to create new chemical entities with improved efficacy and fine-tuned molecular properties. chemimpex.com

3-Fluoro-4-hydroxybenzonitrile is a key intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its utility as a precursor is well-established, serving as a critical starting material for multi-step synthesis pathways. The compound's functional groups offer multiple reaction sites for chemists to build upon. For instance, the hydroxyl group can be alkylated or esterified, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The fluorine atom contributes to modifying the electronic properties of the molecule, which can enhance binding affinity to biological targets and improve metabolic stability. An example of its role as a precursor is seen in the synthesis of hydroquinone (B1673460) derivatives, where the related compound 3,4-difluorobenzonitrile (B1296988) reacts with hydroquinone to form more complex structures. nih.gov This highlights the importance of fluorinated benzonitriles as intermediates in creating novel chemical entities.

Research has specifically identified this compound as a valuable intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The introduction of fluorine into drug candidates can significantly enhance their efficacy for central nervous system (CNS) applications by improving properties such as blood-brain barrier penetration. chemimpex.com The use of this compound as a building block allows for the creation of novel agents that can modulate neurological pathways, offering potential therapeutic avenues for a range of complex conditions. chemimpex.com

While direct application is still under investigation, the role of this compound as an intermediate for compounds targeting neurological disorders suggests its potential in anti-Alzheimer's drug discovery. chemimpex.com The development of effective therapeutics for Alzheimer's disease is a significant challenge, and novel chemical scaffolds are in high demand. Certain classes of compounds, such as flavonoids, have gained attention for their potential to interfere with the pathological processes of Alzheimer's disease, including the aggregation of amyloid-β peptides. nih.gov Furthermore, other fluorinated compounds have been investigated as methods of treating Alzheimer's disease. google.com Given that this compound can serve as a precursor for various heterocyclic and complex organic molecules, it represents a valuable starting point for creating libraries of compounds to be screened for anti-Alzheimer's activity.

Derivatives of this compound have been explored for their potential anti-inflammatory properties. The core structure is amenable to modification to produce various classes of compounds known to possess biological activity. Research into fluorinated chalcones, for example, has shown that these derivatives can exhibit excellent anti-inflammatory effects. nih.gov Similarly, studies on novel fluorobenzothiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models. researchgate.net Other research has focused on 3-hydroxyflavone (B191502) derivatives, with certain synthesized compounds showing notable anti-inflammatory capabilities by inhibiting enzymes like 15-lipoxygenase. nih.gov These findings underscore the potential of using this compound as a scaffold to develop new anti-inflammatory agents.

Table 1: Examples of Compound Classes Derived from Fluorinated Phenols with Anti-inflammatory Activity

| Compound Class | Research Finding |

| Fluorobenzothiazoles | Certain derivatives exhibited excellent percentage of inhibition in carrageenin-induced rat paw edema models compared to the standard drug, diclofenac. researchgate.net |

| Fluorinated Chalcones | Reported to possess excellent anti-inflammatory, among other biological activities. nih.gov |

| 3-Hydroxyflavones | Specific derivatives showed high anti-inflammatory activity by inhibiting 15-lipoxygenase. nih.gov |

| Difluorophenoxy Anilides | Metabolites of a novel difluorophenoxy anilide compound demonstrated potent anti-inflammatory and analgesic activity in vivo. nih.gov |

The functional scaffold of this compound can be utilized to synthesize derivatives with cell-protective properties. In one study, a series of new derivatives of 4-Aryl-3-aminopyridin-2(1H)-one were synthesized and evaluated for their cytoprotective capabilities. nih.gov Using an MTT assay to determine the viability of fibroblast cells, researchers found that many of the synthesized compounds exhibited significant cytoprotective effects, leading to enhanced cell survival. nih.gov This demonstrates the potential for developing derivatives from related precursors that can protect cells from damage, an important therapeutic goal in various diseases associated with cellular stress and death.

The development of new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to rising antimicrobial resistance. Derivatives synthesized from fluorinated phenolic structures, such as this compound, have shown promise in this field. Studies have demonstrated that novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents possess significant antibacterial and antifungal activity. nih.gov These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Other research has shown that synthetic tricyclic flavonoids can exhibit potent antimicrobial properties. mdpi.com Furthermore, reviews of 1,3,4-thiadiazole (B1197879) derivatives, another class of compounds that can be synthesized from various chemical intermediates, have highlighted their broad-spectrum antibacterial and antifungal potential. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Fluorinated Chalcone (B49325) Derivatives

| Compound ID | Target Organism | Type | Activity |

| A3/B3 (Indole-substituted) | Staphylococcus aureus | Gram-positive Bacteria | High Activity |

| A3/B3 (Indole-substituted) | Bacillus subtilis | Gram-positive Bacteria | High Activity |

| A3/B3 (Indole-substituted) | Escherichia coli | Gram-negative Bacteria | High Activity |

| A3/B3 (Indole-substituted) | Candida albicans | Fungus | High Activity |

| A3/B3 (Indole-substituted) | Aspergillus niger | Fungus | High Activity |

Data derived from a study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives, where compound A3/B3 showed the most potent antimicrobial activity. nih.gov

Applications in Agrochemicals

The incorporation of fluorine into active ingredients has become a significant strategy in the agrochemical industry, often leading to compounds with enhanced efficacy and selectivity.

This compound serves as a key building block in the synthesis of modern agrochemicals. chemimpex.com The presence of the fluorine atom in the molecular structure is particularly significant, as fluorine-containing pesticides are noted for their high selectivity, potent activity, low application dosage, and often lower toxicity profiles. guidechem.comgoogle.com The compound's structure is utilized in the formulation of more effective and environmentally conscious herbicides and pesticides. chemimpex.com Its role as a chemical intermediate is crucial for creating the complex molecular architectures required for next-generation crop protection agents. nbinno.com

Applications in Materials Science

In materials science, this compound is a sought-after precursor, particularly in the field of liquid crystal technology, where precise molecular structure is paramount for performance.

The compound is an important starting material for the production of liquid crystals, which are essential for modern display technologies. google.com Aromatic structures containing fluorine substituents are commonly used as the foundational building blocks for highly fluorinated liquid crystals required for active matrix liquid crystal displays (AM-LCDs). google.com

This compound is primarily used in the synthesis of ester-containing liquid crystals. A series of novel liquid crystalline compounds have been synthesized based on a 3-fluoro-4-cyanophenoxy group, derived from this compound. tandfonline.com The synthesis involves reacting the hydroxyl group of the benzonitrile derivative with various substituted benzoic acids to form 4-cyano-3-fluorophenyl benzoate (B1203000) esters. scispace.com This modular approach allows for the creation of a wide range of liquid crystal materials with tailored properties. The resulting ester linkage and the fluorinated phenyl ring form a critical part of the rigid molecular core that encourages the formation of mesophases. tandfonline.com

The substitution of hydrogen with fluorine is a well-established method for modifying and optimizing the physical properties of thermotropic liquid crystals. tandfonline.com The introduction of a lateral fluorine atom, as is the case when using this compound as a building block, has several significant effects on the resulting liquid crystal's behavior.

Key influences of the fluorine substituent include:

Modification of Dipole Moments : The high electronegativity of the fluorine atom enhances the molecular dipole moment, which in turn influences the dielectric anisotropy of the material—a critical parameter for display applications. nih.govbeilstein-journals.org

Alteration of Mesophase Behavior : The presence and position of the fluorine atom can affect intermolecular interactions, leading to changes in the type of mesophases formed (e.g., nematic, smectic) and their thermal stability. nih.govbiointerfaceresearch.com

Impact on Transition Temperatures : Lateral fluorine substitution generally affects the melting point and clearing point (the temperature of transition to the isotropic liquid phase) of the liquid crystal. tandfonline.combiointerfaceresearch.com This allows for the fine-tuning of the material's operational temperature range. tandfonline.com

Dielectric Anisotropy : Fluorine substitution is a key strategy for engineering liquid crystals with specific dielectric anisotropy (Δε). Materials with negative dielectric anisotropy are required for technologies like vertical alignment (VA) LCDs, and incorporating fluorine-containing motifs is a successful approach to achieving this. beilstein-journals.orgbeilstein-journals.org

The nematic-isotropic transition temperature (TN-I), or clearing point, is a crucial characteristic of a liquid crystal, defining the upper limit of its liquid crystalline phase. Research on ester derivatives of this compound has yielded important insights into the effect of its specific fluorine substitution on this property.

A comprehensive study on 4-cyano-3-fluorophenyl 4-substituted benzoates revealed that the nematic-isotropic transition temperatures are often only marginally lower than those of the corresponding non-fluorinated analogues. scispace.com Remarkably, in several instances, the clearing points of the fluorinated esters were found to be higher. scispace.com Furthermore, the nematic ranges of several of these novel esters were significantly broader than those of their non-fluorinated counterparts, which is a highly desirable feature for many applications. scispace.com

The table below summarizes the comparative trend of nematic-isotropic transition temperatures (TN-I) for selected liquid crystal esters derived from 4-hydroxybenzonitrile (B152051) and its 3-fluoro substituted analogue.

| R-Group (in 4-Substituted Benzoate) | TN-I of Phenyl Ester (°C) | TN-I of 3-Fluorophenyl Ester (°C) |

| trans-4-n-propylcyclohexyl | 212 | 204 |

| trans-4-n-pentylcyclohexyl | 225 | 210 |

| 4-n-butoxyphenyl | 216 | 211 |

| 4-n-pentylphenyl | 124 | 121 |

| 4-cyanophenyl | 243 | 248 |

This table is generated based on data reported in scientific literature for illustrative purposes. scispace.com

Advanced Polymer and Coating Development

The distinct functional groups of this compound make it a significant precursor for advanced polymers and coatings. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form the backbone of polymers like polyesters and polyethers. The nitrile and fluorine substituents contribute to enhancing the final material's properties.

Detailed research findings indicate its utility in specialized formulations:

Polymer Precursors : The compound is utilized in the design of advanced polymer precursors. atomfair.com The rigid aromatic core contributes to thermal stability and mechanical strength, while the fluorine atom can enhance chemical resistance, lower the surface energy, and improve thermal stability.

Adhesive Formulations : this compound has been identified as a component in wood adhesive formulations. google.comgoogle.com In this context, it can act as a cross-linking modifier or a component that enhances the adhesive's bonding strength and durability. The presence of fluorine can contribute to improved moisture resistance in the final adhesive product.

The functional groups of this compound play specific roles in conferring desirable attributes to polymers and coatings, as detailed in the table below.

| Functional Group | Role in Polymer/Coating | Resulting Property Enhancement |

| Hydroxyl (-OH) | Serves as a reactive site for polymerization (e.g., forming polyesters, polyethers, polycarbonates). | Forms the polymer backbone; allows for integration into various resin systems. |

| Nitrile (-C≡N) | Increases polarity and can be a site for post-polymerization modification. | Enhances adhesion to substrates and improves chemical resistance. |

| Fluorine (-F) | Modifies electronic properties and intermolecular forces. | Increases thermal stability, hydrophobicity (water resistance), and chemical inertness. |

| Benzene (B151609) Ring | Provides a rigid, planar structural unit. | Contributes to mechanical strength and high thermal degradation temperatures. |

Optoelectronic Material Intermediates

The development of materials for optoelectronic applications, such as liquid crystal displays (LCDs), relies on molecules with specific structural and electronic properties. This compound serves as a key intermediate in the synthesis of these materials, particularly liquid crystals. atomfair.com

The suitability of this compound as a precursor for liquid crystals stems from several key molecular features:

Structural Rigidity : The aromatic ring provides a rigid core, which is a fundamental requirement for forming liquid crystalline phases.

Polarity : The strong dipole moment of the nitrile group is crucial for creating the intermolecular interactions necessary for liquid crystal alignment in an electric field.

Fluorine Substitution : The introduction of a lateral fluorine atom can significantly modify the material's properties by altering its polarity, dielectric anisotropy, and viscosity, which are critical parameters for display performance.

Catalogs featuring precursors for liquid crystals often include this compound, highlighting its relevance in this field. dksh.com Furthermore, patent literature indicates that compounds of its structural class may exist as liquid crystals, underscoring its role as a foundational building block for these advanced optoelectronic materials. googleapis.com

Covalent Organic Frameworks (COFs) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. The selection of these building blocks, or linkers, is critical as it determines the geometry, porosity, and functionality of the resulting framework.

While direct synthesis of a COF using this compound as the primary linker is not extensively documented, its molecular architecture makes it an excellent potential candidate for this application. Its utility is also demonstrated in reactions involving related porous materials like Metal-Organic Frameworks (MOFs). For instance, research has shown this compound can be used as a substrate in reactions catalyzed by MOFs, such as the iodination of the compound facilitated by rod-like MIL-88A MOFs. smolecule.com

The potential of this compound as a COF linker is based on the following attributes:

| Feature | Relevance to COF Synthesis |

| Rigid Structure | The benzene ring provides the necessary rigidity to form a stable, non-collapsing porous network. |

| Multiple Reactive Sites | The hydroxyl and nitrile groups can participate in various covalent bond-forming reactions (e.g., boronate ester formation, imine condensation after modification) to build the framework. |

| Geometric Definition | The defined positions of the functional groups allow for predictable network topologies upon polymerization. |

| Pore Functionalization | The fluorine atom can be directed towards the interior of the COF pores, modifying their chemical environment to selectively interact with specific guest molecules. |

Role as a Reagent in Analytical Chemistry

In analytical chemistry, this compound serves both as a starting material for synthesizing analytical probes and as a reference compound for characterization. Its distinct chemical signature, particularly from the fluorine atom, makes it valuable in certain analytical techniques.

NMR Spectroscopy : The compound, also known as 4-cyano-2-fluorophenol, has been utilized in metabolomics studies where it can be identified and quantified using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. wur.nl This technique is highly specific to fluorine-containing compounds, allowing for clear detection in complex biological samples.

Starting Material for Probes : It is used as a reagent in the synthesis of more complex molecules designed for specific applications, such as bioorthogonal chemistry. For example, it has been used as a precursor to create substituted aryltetrazines, which are compounds studied for their reaction kinetics. acs.org

Chromatographic Analysis : During synthetic procedures where it is used as an intermediate, its presence and consumption are often monitored by techniques like High-Performance Liquid Chromatography (HPLC). googleapis.comgoogle.com This allows for reaction optimization and purification of the final products.

Vi. Future Research Directions and Potential

Exploration of Novel Derivatization Pathways

While established derivatizations such as ether and ester formation exist, the full synthetic potential of 3-fluoro-4-hydroxybenzonitrile remains largely untapped. google.comnih.gov Future research should focus on systematically exploring reactions at its three key functional sites: the hydroxyl group, the nitrile group, and the aromatic ring.

The phenolic hydroxyl group is a prime target for introducing a wide variety of functionalities through reactions like O-alkylation with diverse alkyl halides or Mitsunobu reactions. The nitrile group offers another avenue for chemical modification; it can be reduced to a primary amine, which can then undergo a plethora of subsequent reactions to build complex molecular architectures. organic-chemistry.org Furthermore, the nitrile can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere in medicinal chemistry.

The aromatic ring itself, activated by the hydroxyl group and influenced by the fluoro and nitrile substituents, could be subjected to further electrophilic substitution reactions, although regioselectivity would need to be carefully investigated. A systematic exploration of these pathways will generate extensive libraries of novel compounds for further screening.

Table 1: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | O-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide) | Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, Carboxylic acids | Ester (-OC(O)R) |

| Nitrile (-CN) | Reduction | Catalytic Hydrogenation, Hydrides | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | Acid/Base Catalysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Cycloaddition | Sodium Azide, Lewis Acid | Tetrazole |

| Aromatic Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Substituted Aromatic Ring |

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the electronic interplay between the substituents on the this compound ring is crucial for predicting and controlling its reactivity. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, while the fluorine atom and the nitrile group are deactivating. libretexts.org This competition governs the regioselectivity of reactions on the aromatic ring.

Future research should employ advanced mechanistic studies, including kinetic analysis and isotopic labeling, to quantitatively assess the directing effects of these groups. Such studies would elucidate the precise mechanism of electrophilic substitution, clarifying which of the available positions on the ring is most susceptible to attack and why. msu.edustudymind.co.uk Furthermore, investigating the reaction mechanisms for derivatizations at the hydroxyl and nitrile groups will enable the optimization of reaction conditions to improve yields and minimize byproducts. Computational modeling can complement these experimental studies by mapping reaction pathways and analyzing transition state energies.

Development of Sustainable Synthetic Routes (e.g., Green Chemistry)

Traditional synthetic routes to this compound and its precursors often rely on harsh conditions and hazardous reagents. For instance, a common method involves the cyanation of a brominated precursor using stoichiometric copper(I) cyanide in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures. google.com This approach has significant environmental drawbacks, including the use of a toxic cyanide source and a solvent that is under regulatory scrutiny.

Future research must focus on developing more sustainable, "green" synthetic methodologies. This includes exploring palladium-catalyzed cyanations that use less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). acs.org A major goal would be the development of catalytic, rather than stoichiometric, cyanation methods to reduce heavy metal waste. nih.govacs.orgorganic-chemistry.org Moreover, replacing traditional solvents with greener alternatives like ionic liquids or water and implementing energy-efficient technologies such as continuous-flow synthesis or microwave-assisted reactions could significantly reduce the environmental footprint of its production. rsc.orgrhhz.netacs.org

Table 2: Comparison of Traditional vs. Potential Green Synthetic Routes

| Synthesis Step | Traditional Method | Potential Green Alternative | Key Advantage |

|---|---|---|---|

| Cyanide Source | Stoichiometric CuCN | Catalytic K₄[Fe(CN)₆] acs.org | Reduced toxicity and metal waste |

| Solvent | N-methylpyrrolidone (NMP) google.com | Ionic Liquids, Water rsc.org | Improved safety, reduced pollution |

| Reaction Conditions | High Temperature Batch Reaction | Continuous-Flow Synthesis rsc.org | Enhanced safety, scalability, and efficiency |

| Overall Approach | Multi-step batch processing | Integrated flow chemistry processes nih.gov | Reduced waste, energy consumption |

Expansion of Biological Activity Screening for Derivatives

The presence of a fluorinated phenol (B47542) motif in this compound suggests significant potential for biological activity. nih.govresearchgate.net Fluorine substitution is a well-known strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govmdpi.com Derivatives of this compound are already utilized in the development of agrochemicals and pharmaceuticals. nih.govmedcraveonline.com

However, the full spectrum of biological activities for derivatives of this scaffold is far from being fully explored. Future efforts should be directed towards a broad and systematic screening of new derivatives generated from the pathways described in section 6.1. This expanded screening should not be limited to existing application areas but should encompass a wider range of therapeutic targets, including but not limited to:

Oncology: Screening for cytotoxic effects against various cancer cell lines.

Infectious Diseases: Evaluating antibacterial, antifungal, and antiviral properties.

Inflammation: Testing for inhibitory activity against key inflammatory enzymes and pathways.

Such a comprehensive screening program would maximize the potential for discovering novel lead compounds for drug development and new active ingredients for agrochemical formulations.

Integration with Advanced Computational Design for Targeted Applications

Computational chemistry offers powerful tools to rationalize and accelerate the design of new molecules for specific applications. neuroquantology.combeilstein-journals.org Instead of relying solely on traditional trial-and-error synthesis and screening, future research can integrate advanced computational methods from the outset.

Using techniques like Density Functional Theory (DFT), the electronic properties of this compound and its potential derivatives can be modeled to predict reactivity and guide synthetic efforts. researchgate.net For targeted applications, molecular docking studies can be employed to simulate how these molecules interact with the active sites of specific proteins or enzymes. mdpi.comnih.gov This in silico screening can identify derivatives with a high probability of binding to a biological target, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov This synergy between computational design and experimental validation can significantly reduce the time and cost associated with discovering novel, high-affinity ligands for therapeutic and other applications.

Q & A

Q. What are the most efficient synthetic routes for 3-fluoro-4-hydroxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: A one-step synthesis involves nucleophilic aromatic substitution between hydroquinone and 3,4-difluorobenzonitrile. The reaction typically uses polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to activate the fluorine substituent at the 4-position of the benzonitrile precursor. Yield optimization requires strict control of stoichiometry (hydroquinone in slight excess) and inert atmosphere to prevent oxidation byproducts. X-ray crystallography confirms regioselective substitution at the 4-fluoro position .

Q. How is this compound structurally characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer: Structural confirmation relies on H/F NMR and FTIR spectroscopy. The hydroxyl group (-OH) exhibits a broad peak at ~3300 cm in IR, while F NMR shows a singlet near -110 ppm for the fluorine substituent. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. GC-MS with electron ionization (EI) at 70 eV further identifies trace impurities, such as unreacted 3,4-difluorobenzonitrile .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: The compound has a melting point of 133–135°C and a molecular weight of 137.11 g/mol. Its solubility varies significantly: highly soluble in DMSO (>50 mg/mL) but sparingly in water (<1 mg/mL). The pKa of the hydroxyl group is ~8.5, necessitating pH-controlled conditions for reactions involving deprotonation. Stability studies indicate degradation under prolonged UV exposure, requiring storage in amber vials at room temperature .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution at the ortho and para positions relative to the hydroxyl group. Density Functional Theory (DFT) calculations predict enhanced reactivity at the 2- and 5-positions. Experimental validation uses Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, 80°C) to generate biaryl derivatives, monitored by LC-MS for intermediate tracking .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer: Under strong acids (e.g., HSO), the hydroxyl group undergoes sulfonation, while bases (e.g., NaOH) promote nitrile hydrolysis to carboxylic acid. Stabilization involves buffering reactions near neutral pH (e.g., phosphate buffer, pH 7.2) and using mild reagents like trimethylsilyl chloride (TMSCl) to protect the hydroxyl group. Accelerated stability testing (40°C/75% RH for 30 days) combined with HPLC-UV quantifies degradation pathways .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

Methodological Answer: The compound serves as a key intermediate in fluoroquinolone antibiotics (e.g., moxifloxacin). The hydroxyl group is functionalized via Mitsunobu reaction with secondary alcohols (DIAD, PPh) to introduce side chains. Fluorine’s meta-directing effect facilitates regioselective nitration (HNO/HSO) at the 5-position for subsequent reduction to amino derivatives. In vitro assays confirm antimicrobial activity of derivatives against Gram-positive bacteria (MIC ≤ 1 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.